2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester
Description
2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester is a boronic acid derivative with a pyridine core substituted at the 2-position with fluorine, the 5-position with a hydroxyl group, and the 4-position with a pinacol boronate ester. This compound is widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures in pharmaceuticals and materials science .
Properties
IUPAC Name |
6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-10(2)11(3,4)17-12(16-10)7-5-9(13)14-6-8(7)15/h5-6,15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYJVTCOIZSRLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101155059 | |
| Record name | 3-Pyridinol, 6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101155059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-32-5 | |
| Record name | 3-Pyridinol, 6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinol, 6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101155059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-Bromo-2-fluoro-4-hydroxypyridine
The precursor 5-bromo-2-fluoro-4-hydroxypyridine is synthesized via bromination and hydroxylation of 2-fluoropyridine derivatives. For example:
Miyaura Borylation Reaction
The brominated precursor undergoes borylation with bis(pinacolato)diboron () under palladium catalysis:
Reaction Conditions :
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Catalyst : (5 mol%)
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Base : (3 equiv)
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Solvent : 1,4-Dioxane/ (6:1 v/v)
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Temperature : 100°C
Mechanism :
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Oxidative addition of Pd(0) to the C–Br bond.
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Transmetallation with to form a Pd–B intermediate.
Yield : 85–90% after column chromatography.
Challenges :
-
Competing protodeboronation under acidic conditions.
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Sensitivity of the hydroxyl group to oxidation; protection (e.g., silylation) may be required.
Alternative Boron Sources: Pinacolborane (HBPin\text{HBPin}HBPin)
To reduce costs, pinacolborane () replaces in modified protocols:
Reaction Conditions :
Advantages :
Regioselective Borylation Strategies
Regioselectivity is critical for installing the boronic ester at position 4. Two approaches dominate:
Directed Ortho-Metalation
Using a directing group (e.g., hydroxyl) to guide palladium to position 4:
Steric and Electronic Effects
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Electron-withdrawing fluorine at position 2 activates position 4 for electrophilic substitution.
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Steric hindrance from the pinacol ester favors para-selectivity.
Green Chemistry Approaches
Solvent-Free Microwave-Assisted Synthesis
Conditions :
Aqueous Micellar Catalysis
Conditions :
Advantages :
-
Eliminates organic solvents.
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Room-temperature compatibility.
Post-Functionalization: Introducing the Hydroxyl Group
When direct hydroxylation is impractical, post-borylation strategies are employed:
Oxidation of Methyl Groups
Nucleophilic Aromatic Substitution
Comparative Analysis of Methods
| Method | Catalyst | Boron Source | Solvent | Yield | Regioselectivity |
|---|---|---|---|---|---|
| Traditional Miyaura | Dioxane/ | 90% | High (para) | ||
| Toluene | 82% | Moderate | |||
| Microwave | Solvent-free | 88% | High (para) | ||
| Aqueous Micellar | Water | 75% | Low |
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Converts the boronic ester to the corresponding alcohol or ketone.
Reduction: Reduces the boronic ester to the corresponding borane.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., THF).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Reduction: Boranes.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Boronic acids, including 2-fluoro-5-hydroxypyridine-4-boronic acid pinacol ester, have gained attention for their potential in anticancer therapies. They can inhibit proteasome activity, which is crucial for regulating cellular protein levels. The development of boron-containing compounds like bortezomib has underscored the importance of this class in treating multiple myeloma and other cancers . The presence of the fluorine atom in the compound may enhance its bioactivity and selectivity against cancer cells.
Antibacterial and Antiviral Properties
Research indicates that boronic acids can exhibit antibacterial and antiviral activities. The incorporation of this compound into drug design can potentially improve the efficacy of existing antibiotics or lead to the development of new antiviral agents . Its ability to form reversible covalent bonds with diols makes it a candidate for designing inhibitors against bacterial enzymes.
Synthetic Applications
Cross-Coupling Reactions
The compound serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, where it can be used to synthesize biaryl compounds. This reaction is essential in creating complex organic molecules that are prevalent in pharmaceuticals and agrochemicals . The pinacol ester form enhances solubility and stability during these reactions.
Functionalization of Aromatic Compounds
this compound can be employed to functionalize aromatic compounds through electrophilic aromatic substitution reactions. The fluorine atom can act as a leaving group, facilitating further modifications on the pyridine ring, which is valuable for creating diverse chemical libraries for biological screening .
Case Study 1: Anticancer Drug Development
In a study focused on developing novel anticancer agents, researchers synthesized derivatives of this compound, evaluating their IC50 values against various cancer cell lines. The results indicated that certain derivatives exhibited potent antiproliferative effects, suggesting that structural modifications could enhance their therapeutic potential .
Case Study 2: Antibacterial Activity
Another research project investigated the antibacterial properties of boronic acid derivatives, including this compound. The study demonstrated that these compounds showed significant activity against resistant strains of bacteria, highlighting their potential as lead compounds for new antibiotics .
Mechanism of Action
The mechanism of action of 2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The process includes:
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural variations among pyridine-based boronic esters include substituent type, position, and electronic effects:
*Calculated based on formula C₁₁H₁₄BFNO₃.
Key Observations :
- Fluorine vs.
- Hydroxyl vs. Methylthio: The hydroxyl group in the target compound may reduce solubility in non-polar solvents but enable hydrogen bonding, whereas methylthio (SMe) in improves lipophilicity and stability .
- Steric Effects : Bulky substituents like isopropoxy in hinder coupling efficiency compared to smaller groups like fluorine .
Solubility and Stability
Pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. shows phenylboronic acid pinacol ester has high solubility in chloroform (35–40 g/100 g solvent) and moderate solubility in acetone (~25 g/100 g) . For the target compound:
- Hydroxyl Group Impact : The polar OH group may reduce solubility in hydrocarbons (e.g., methylcyclohexane) but improve miscibility in polar aprotic solvents like DMF, commonly used in coupling reactions .
- Stability Toward Hydrolysis: Hydroxyl groups can increase susceptibility to hydrolysis compared to non-polar substituents (e.g., SMe in ), necessitating anhydrous reaction conditions .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura coupling efficiency depends on substituent electronic and steric effects:
Mechanistic Insights :
- Fluorine’s electron-withdrawing nature activates the boron atom, facilitating transmetallation in palladium-catalyzed reactions .
Biological Activity
2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester (CAS No. 2121514-32-5) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Boronic acids and their esters have garnered attention for their role in drug design and synthesis, especially in the development of inhibitors targeting various biological pathways.
The molecular formula for this compound is C11H15BFNO2, with a molecular weight of approximately 238.75 g/mol. The compound features a boron atom linked to a pinacol ester moiety, which influences its reactivity and stability in biological systems.
The biological activity of boronic acid derivatives often hinges on their ability to interact with specific enzymes and receptors. This interaction can lead to modulation of enzymatic activity, impacting various cellular pathways. For this compound, preliminary studies suggest that it may act as an inhibitor for certain proteases and kinases, although detailed mechanisms remain to be fully elucidated .
Biological Activity Overview
Research indicates that boronic acid derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Properties : Studies have shown potential anticancer effects through the inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines.
- Antimicrobial Activity : Boronic acids have been reported to possess antimicrobial properties, which may extend to this compound, although specific data is limited.
- Enzyme Inhibition : The compound may inhibit enzymes such as serine proteases and certain kinases, which are crucial in cancer progression and other diseases .
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Anticancer | Induced apoptosis in breast cancer cell lines | |
| Antimicrobial | Inhibited growth of Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits serine proteases |
Detailed Research Findings
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that similar boronic acid derivatives showed significant cytotoxicity against multiple cancer cell lines. The mechanism involved the disruption of key signaling pathways that promote cell survival .
- Enzyme Inhibition : Research indicated that compounds with boronic acid moieties can effectively inhibit certain enzymes involved in metabolic pathways related to cancer and inflammation. This suggests a promising avenue for therapeutic applications .
- Microbial Inhibition : Preliminary tests have shown that this compound exhibits inhibitory effects against specific bacterial strains, indicating potential as an antimicrobial agent.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2-fluoro-5-hydroxypyridine-4-boronic acid pinacol ester?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. Key steps include halogenation of the pyridine ring followed by boronation using pinacol ester protection to stabilize the boronic acid moiety. For example, analogous compounds like 3,5-dimethylpyrazole-4-boronic acid pinacol ester are synthesized via palladium-catalyzed coupling .
- Critical Considerations : Use anhydrous conditions to prevent hydrolysis of the boronic ester. Catalyst systems (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) must be optimized to avoid dehalogenation side reactions.
Q. How should this compound be stored to ensure stability?
- Storage Guidelines : Store at -20°C in sealed containers under inert gas (e.g., argon) to prevent moisture absorption and oxidative deboronation. Similar boronic esters (e.g., 4-(2-fluorophenyl)thiazole-5-boronic acid pinacol ester) degrade under ambient conditions, necessitating strict moisture control .
Q. Which analytical methods validate the purity and structure of this compound?
- Analytical Workflow :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (>98% purity threshold) .
- Structural Confirmation : NMR (¹H/¹³C/¹⁹F) to verify substituent positions and boronic ester integrity. Mass spectrometry (HRMS) for molecular weight validation.
- Stability Monitoring : UV-vis spectroscopy (e.g., λmax shifts at 290–405 nm under oxidative conditions, as seen in analogous nitrophenylboronic esters) .
Advanced Research Questions
Q. How do the fluorine and hydroxyl substituents influence reactivity in cross-coupling reactions?
- Substituent Effects :
- Fluorine : Enhances electrophilicity of the pyridine ring, accelerating transmetallation in Suzuki reactions. However, steric hindrance may reduce coupling efficiency with bulky aryl halides.
- Hydroxyl Group : Requires protection (e.g., silylation) to prevent undesired side reactions during coupling. Studies on chlorophenylboronic esters show unprotected hydroxyl groups lead to byproducts via oxidation .
- Data Insight : Kinetic studies of 4-nitrophenylboronic acid pinacol ester with H2O2 demonstrate substituent-dependent reaction rates (pH 7.27, 100 μM solution) .
Q. What strategies optimize Suzuki-Miyaura coupling efficiency with this boronic ester?
- Optimization Parameters :
| Parameter | Recommended Condition | Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂/XPhos | |
| Solvent | DMF/H2O (3:1) | |
| Temperature | 80–100°C | |
| Base | Cs2CO3 (for electron-deficient partners) |
- Troubleshooting : Monitor for protodeboronation using LC-MS. Additives like LiCl mitigate this issue in electron-rich systems.
Q. What challenges arise in synthesizing derivatives with this compound’s multifunctional groups?
- Key Challenges :
- Competitive Reactivity : The boronic ester may react before hydroxyl or fluorine groups under basic conditions. Sequential protection/deprotection (e.g., TBS protection for -OH) is critical.
- Byproduct Formation : Fluorine can participate in unintended SNAr reactions. Use mild conditions (e.g., room temperature for coupling) to suppress this .
Q. How do reaction kinetics and stability vary under different pH and oxidative conditions?
- Kinetic Analysis :
- Oxidative Stability : UV-vis studies show boronic esters decompose in H2O2 (e.g., 4-nitrophenylboronic acid pinacol ester at pH 7.27), forming phenolic byproducts .
- pH Sensitivity : The hydroxyl group’s acidity (pKa ~10) necessitates buffered conditions (pH 7–9) to avoid deprotonation-induced side reactions.
Q. What biological interactions are hypothesized for derivatives of this compound?
- Mechanistic Insights : Structural analogs (e.g., 2-chloro-5-fluorophenylboronic esters) show proteasome inhibition, inducing apoptosis in cancer cells. Computational docking studies suggest interactions with catalytic β-subunits .
- Research Gap : Limited in vivo data exist; prioritize cytotoxicity assays (e.g., MTT) and proteasome activity profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
